molecular formula C5H7ClINS B6607831 1-(4-iodothiophen-2-yl)methanamine hydrochloride CAS No. 2839138-72-4

1-(4-iodothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6607831
CAS No.: 2839138-72-4
M. Wt: 275.54 g/mol
InChI Key: FZZRPHKBKCYCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6INS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an iodine atom at the 4-position of the thiophene ring and an amine group attached to the methylene carbon.

Preparation Methods

The synthesis of 1-(4-iodothiophen-2-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Iodothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Iodothiophen-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-iodothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the iodine atom enhances its binding affinity and selectivity for these targets. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

1-(4-Iodothiophen-2-yl)methanamine hydrochloride can be compared with other thiophene derivatives such as:

  • 1-(2-Iodothiophen-3-yl)methanamine hydrochloride
  • 1-(4-Methylthiophen-2-yl)methanamine hydrochloride
  • 1-(4-Chlorothiophen-2-yl)methanamine hydrochloride

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can alter their electronic properties and interactions with molecular targets, making each compound unique in its applications .

Properties

IUPAC Name

(4-iodothiophen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZRPHKBKCYCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1I)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClINS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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